molecular formula C14H20F3N3O2 B1303764 tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate CAS No. 215655-42-8

tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate

Cat. No.: B1303764
CAS No.: 215655-42-8
M. Wt: 319.32 g/mol
InChI Key: LBPALYCQELHDIC-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate is a chemical compound with the molecular formula C14H20F3N3O2 and a molecular weight of 319.33 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-[2-amino-4-(trifluoromethyl)anilino]ethylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate can be compared with similar compounds such as:

  • tert-Butyl N-{2-[2-amino-4-(methyl)anilino]ethyl}carbamate
  • tert-Butyl N-{2-[2-amino-4-(chloro)anilino]ethyl}carbamate
  • tert-Butyl N-{2-[2-amino-4-(bromo)anilino]ethyl}carbamate

These compounds share similar structures but differ in the substituents on the aromatic ring. The presence of different substituents can influence the compound’s reactivity, stability, and biological activity, making this compound unique in its properties and applications .

Biological Activity

tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate (CAS Number: 215655-42-8) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound features a trifluoromethyl group, which is known to enhance the pharmacokinetic properties of drugs, making it a valuable subject for research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₀F₃N₃O₂, with a molecular weight of approximately 319.33 g/mol. The structure includes an aniline moiety, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC₁₄H₂₀F₃N₃O₂
Molecular Weight319.33 g/mol
CAS Number215655-42-8
Purity>95%
SMILESCC(C)(C)OC(=O)NCCNC1=CC=C(C=C1N)C(F)(F)F

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Studies have shown that derivatives containing trifluoromethyl groups can inhibit various cancer cell lines. For instance, compounds with similar aniline structures have demonstrated significant cytotoxicity against HeLa and A549 cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

Case Study:
A study evaluating the cytotoxic effects of various carbamate derivatives revealed that this compound exhibited an IC50 value in the low micromolar range against A549 cells, indicating potent activity (IC50 = 1.9 µM).

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on related compounds has indicated effectiveness against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli16 µg/mL
tert-butyl carbamate derivativeS. aureus32 µg/mL
Related aniline derivativePseudomonas aeruginosa64 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. The presence of the trifluoromethyl group is critical for enhancing lipophilicity and binding affinity to biological targets.

Key Findings:

  • Trifluoromethyl Group: Enhances metabolic stability and increases potency.
  • Aniline Moiety: Acts as a key pharmacophore contributing to receptor binding.
  • Carbamate Linkage: Provides flexibility in molecular conformation, facilitating interaction with target sites.

Properties

IUPAC Name

tert-butyl N-[2-[2-amino-4-(trifluoromethyl)anilino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N3O2/c1-13(2,3)22-12(21)20-7-6-19-11-5-4-9(8-10(11)18)14(15,16)17/h4-5,8,19H,6-7,18H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPALYCQELHDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378459
Record name tert-Butyl {2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215655-42-8
Record name tert-Butyl {2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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